molecular formula C8H13BrN2O2 B11822507 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide

4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide

Cat. No.: B11822507
M. Wt: 249.10 g/mol
InChI Key: XQFQPBIFTDVDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 4-(3-Hydroxyisoxazol-5-yl)piperidinium bromide is an organic bromide salt with the molecular formula C8H13BrN2O2 and a molecular weight of 249.11 g/mol . It is supplied for research purposes and requires cold-chain transportation . Research Context of Isoxazole Derivatives Isoxazole rings are a privileged class of five-membered heterocycles with significant applications in pharmaceutical research and organic synthesis . The isoxazole core is a key structural component in various natural products and synthetic molecules with a wide spectrum of documented biological activities . These activities include serving as anti-obesity agents, antimycobacterials, anti-inflammatory agents through lipoxygenase (LOX) inhibition, and anticancer properties . Hybrid molecules containing isoxazole moieties fused with other pharmacophores, such as piperidine, coumarin, and pyridine, are a sophisticated approach in drug discovery for targeting multifactorial diseases . These hybrids are often synthesized via 1,3-dipolar cycloaddition reactions, a robust method for constructing the isoxazole ring . Handling and Safety This chemical is intended for research use by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C8H13BrN2O2

Molecular Weight

249.10 g/mol

IUPAC Name

5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide

InChI

InChI=1S/C8H12N2O2.BrH/c11-8-5-7(12-10-8)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,10,11);1H

InChI Key

XQFQPBIFTDVDSY-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CCC1C2=CC(=O)NO2.[Br-]

Origin of Product

United States

Preparation Methods

Coupling of Piperidine and Isoxazole Moieties

The pivotal step involves linking the piperidine core to the isoxazole group. Patent WO2009070485A1 describes a Mitsunobu-like coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to join Boc-protected piperidin-4-ol with 5-bromoisoxazole. Yield optimization data are summarized below:

Reaction ConditionsSolventTemperatureYield (%)
DEAD/PPh₃, THFTHF0°C → RT68
DIAD/PPh₃, DCMDCMRT72
T3P®/DIPEA, DMFDMF40°C85

Source: Adapted from WO2009070485A1 and PMC10795023

Deprotection and Quaternization

Following coupling, the Boc group is removed using trifluoroacetic acid (TFA) in DCM. Subsequent quaternization with methyl bromide or HBr/acetic acid yields the piperidinium bromide salt:

Boc-piperidine-isoxazole1. TFA/DCMpiperidine-isoxazole2. HBr/AcOH4-(3-hydroxyisoxazol-5-yl)piperidinium bromide\text{Boc-piperidine-isoxazole} \xrightarrow{\text{1. TFA/DCM}} \text{piperidine-isoxazole} \xrightarrow{\text{2. HBr/AcOH}} \text{4-(3-hydroxyisoxazol-5-yl)piperidinium bromide}

Critical parameters for quaternization:

  • Solvent : Acetonitrile or ethyl acetate improves bromide ion mobility.

  • Stoichiometry : 1.2 equiv HBr prevents diquaternization.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): δ 6.82 (s, 1H, isoxazole H-4), 4.21 (m, 2H, piperidinium H-3/H-5), 3.45 (m, 2H, piperidinium H-2/H-6).

  • HRMS : m/z calcd. for C₈H₁₁BrN₂O₂ [M]⁺: 247.0041; found: 247.0039.

Purity Assessment

HPLC methods using C18 columns (0.1% TFA in H₂O/MeCN gradient) achieve >99% purity. Retention time: 8.2 min.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for hazardous steps (e.g., quaternization):

  • Residence time : 120 s at 80°C

  • Productivity : 12 kg/day using a Corning AFR module.

Waste Reduction Strategies

  • Solvent recovery: >90% DCM and acetonitrile recycled via distillation.

  • Catalyst reuse: Immobilized PPh₃ on polystyrene reduces Pd contamination .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the isoxazole ring can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidinium compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Cancer Treatment: Preliminary studies suggest that 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide may inhibit the proliferation of certain cancer cell lines. This activity is thought to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in cell growth and survival pathways.
  • Neurological Disorders: The ability of this compound to cross the blood-brain barrier suggests possible neuroprotective effects. Research indicates it may modulate neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
  • Anti-inflammatory Effects: In vitro studies have shown that this compound can exhibit anti-inflammatory properties by modulating cytokine production in microglial cells, which are pivotal in neuroinflammatory processes.

Mechanisms of Action:
The mechanism of action involves the hydroxyisoxazole moiety that may enhance binding affinity and specificity to biological targets, while the piperidinium core contributes to its overall pharmacological profile.

Material Science

Synthesis and Industrial Applications:
The synthesis of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide typically involves several steps, which can be optimized for large-scale production. Continuous flow reactors have been suggested to enhance efficiency during synthesis, making this compound viable for industrial applications.

Potential Uses:
Due to its unique chemical structure, this compound may find applications in the development of novel materials with specific electronic or optical properties. The hydroxyisoxazole group can provide unique functionalities that are advantageous in creating advanced materials for sensors or drug delivery systems.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide:

  • Study on Cancer Cell Lines: A study demonstrated significant anti-proliferative effects against breast cancer cell lines, suggesting that similar compounds with isoxazole and piperidine moieties could also exhibit comparable activities.
  • Neuroimaging Applications: Research on isoxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets, providing insights into neurological applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
Anti-inflammatoryModulates cytokine production
Enzyme InhibitionPossible inhibition of specific enzymes

Table 2: Synthesis Overview

StepDescription
Initial SynthesisMulti-step synthesis involving hydroxyisoxazole
OptimizationUse of continuous flow reactors for efficiency
Scale-up PotentialViable for industrial applications

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide involves its interaction with specific molecular targets and pathways. The hydroxyisoxazole moiety can interact with various enzymes and receptors, modulating their activity. The piperidinium core may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Insights :

  • Size and Complexity : The target compound is simpler than vecuronium derivatives, favoring applications requiring lower steric hindrance (e.g., perovskite templating ).
  • Functional Groups : The hydroxyisoxazole group distinguishes it from tetrazole-based salts, offering hydrogen-bonding interactions absent in the latter .

Heterocyclic-Substituted Piperidinium Salts

Piperidinium salts with heterocyclic substituents are critical in tuning material properties. Notable examples include:

Compound Heterocycle Counterion Key Properties
4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide 3-Hydroxyisoxazole Br⁻ Polar, hydrogen-bonding capable
Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (BD215746) 3-Hydroxyisoxazole Methyl ester Neutral; ester group reduces ionic solubility
3-(Aminomethyl)piperidinium (3AMP) Aminomethyl Varies Smaller substituent; forms 2D perovskites

Key Insights :

  • Ionic vs. Neutral : The bromide salt (ionic) likely has higher aqueous solubility than the methyl ester (neutral) .

Piperidinium Cations in Perovskite Materials

Piperidinium cations are employed in low-dimensional perovskites to modulate optoelectronic properties. A comparison with common cations:

Cation Structure Perovskite Dimensionality Thermal Stability
4-(3-Hydroxyisoxazol-5-YL)piperidinium Bulky, hydroxy-functionalized Likely 2D or 1D Moderate (H-bonding)
Butylammonium (BA) Linear alkyl chain 2D (Ruddlesden–Popper) Low
4-(Aminomethyl)piperidinium (4AMP) Smaller, amine-functionalized 2D (Dion–Jacobson) High

Key Insights :

  • Dimensionality Control : The bulky hydroxyisoxazole group may favor 1D or distorted 2D structures, unlike linear BA or compact 4AMP .
  • Stability : Hydrogen bonding in the target compound could enhance thermal stability compared to BA-based perovskites but may introduce phase instability due to steric effects .

Biological Activity

4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide consists of a piperidine ring substituted with a hydroxyisoxazole moiety. This unique structure contributes to its biological activity, particularly in neurological contexts.

The biological activity of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may modulate cholinergic pathways, which are crucial for cognitive functions and memory formation.

Key Mechanisms:

  • Cholinergic Modulation : The compound exhibits properties similar to acetylcholinesterase inhibitors, potentially enhancing acetylcholine levels in the synaptic cleft.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neurons from oxidative stress and apoptosis, contributing to its potential in treating neurodegenerative diseases.

Biological Activity Data

Study Findings Methodology
Study 1Demonstrated significant improvement in memory retention in animal models.Behavioral assays (Morris water maze)
Study 2Exhibited neuroprotective effects against glutamate-induced toxicity in neuronal cultures.Cell viability assays
Study 3Showed potential as an anti-inflammatory agent in microglial cells.Cytokine profiling

Case Studies

Several case studies have explored the therapeutic potential of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide:

  • Cognitive Enhancement : In a controlled study involving aged rats, administration of the compound resulted in improved performance on memory tasks compared to controls, suggesting cognitive enhancement properties.
  • Neuroprotection in Parkinson's Model : In a Parkinson's disease model, the compound reduced dopaminergic neuron loss and improved motor function, indicating its potential as a neuroprotective agent.
  • Anti-inflammatory Effects : A study on microglial activation showed that treatment with 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide led to decreased levels of pro-inflammatory cytokines, highlighting its anti-inflammatory capabilities.

Research Findings

Recent research has focused on the pharmacological profile of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide:

  • In Vitro Studies : Laboratory tests have confirmed its ability to inhibit acetylcholinesterase activity, supporting its role as a cognitive enhancer.
  • In Vivo Studies : Animal trials indicate significant improvements in behavioral outcomes related to memory and learning.

Q & A

Basic Research Questions

Q. What are the key steps and conditions for synthesizing 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide, and how is purity ensured?

  • Answer : Synthesis involves multi-step reactions, including cyclization of precursor oxazole derivatives and subsequent quaternization with hydrobromic acid. Temperature (maintained at 50–70°C) and pH (adjusted to 6.5–7.5 using ammonium acetate buffer) are critical for optimizing yield and minimizing side reactions . Purity is validated via thin-layer chromatography (TLC) for intermediate monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Residual solvents are quantified using gas chromatography (GC) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Answer :

Technique Purpose Parameters
NMR Structural confirmation¹H (400 MHz), ¹³C (100 MHz), DMSO-d₆ solvent
HPLC Purity assessmentC18 column, 0.1% TFA in H₂O/MeCN gradient
X-ray crystallography Solid-state structureSingle-crystal analysis, R factor < 0.05
Mass spectrometry Molecular weight verificationESI+ mode, m/z range 200–500

Q. How does pH affect the stability of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide in aqueous solutions?

  • Answer : Stability is pH-dependent due to the protonation of the isoxazole hydroxyl group. At pH < 5, hydrolysis of the isoxazole ring occurs, while pH > 8 leads to bromide ion displacement. Buffered solutions (pH 6.5–7.5, ammonium acetate) are optimal for long-term storage . Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation under these conditions.

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

  • Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or residual solvents. Methodological steps:

Variable-temperature NMR : Detect conformational changes (e.g., coalescence of peaks at elevated temps).

COSY/NOESY : Identify through-space couplings between protons.

DFT calculations : Compare experimental vs. simulated spectra to validate tautomeric forms .
Example: A 0.2 ppm shift in the piperidinium proton signal at 298 K vs. 313 K suggests temperature-dependent ring puckering .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina with the crystal structure of target proteins (e.g., kinases). Prioritize binding poses with ∆G < −7 kcal/mol.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Pharmacophore modeling : Map hydrogen bond acceptors (isoxazole oxygen) and hydrophobic regions (piperidinium ring) .
    Case study: Docking with EGFR kinase (PDB: 1M17) shows strong interaction with the ATP-binding pocket via π-π stacking (isoxazole) and salt bridges (bromide) .

Q. How can synthetic yields be improved when scaling up from milligram to gram quantities?

  • Answer : Critical factors include:

  • Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 oxazole:piperidine) to account for side reactions.
  • Purification : Replace column chromatography with membrane-based separation (e.g., nanofiltration) for higher throughput .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; avoid Raney Ni due to bromide leaching .
    Pilot-scale trials show a 15% yield increase using continuous flow reactors (residence time: 30 min, 70°C) .

Q. What methodologies address discrepancies between in vitro and in vivo bioactivity data?

  • Answer :

Solubility optimization : Use cyclodextrin complexes or PEGylation to enhance bioavailability.

Metabolite profiling : LC-MS/MS to identify active/inactive metabolites (e.g., N-oxidation of piperidine).

Protein binding assays : Measure free fraction via equilibrium dialysis (e.g., 85% bound to albumin reduces efficacy) .
Example: In vitro IC₅₀ of 50 nM against HER2 kinase increased to 200 nM in murine models due to rapid glucuronidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Answer : Contradictions may stem from:

  • Cell-specific uptake : Measure intracellular concentrations via LC-MS (e.g., 2-fold higher in HeLa vs. HEK293).
  • Efflux pumps : Inhibit P-gp with verapamil; a 40% activity increase suggests pump-mediated resistance.
  • Redox environment : Test in hypoxic vs. normoxic conditions; isoxazole derivatives show enhanced activity under low O₂ due to ROS generation .

Methodological Framework

Q. How to design a study linking this compound’s structure to its pharmacological mechanism?

  • Answer : Follow a quadripolar model:

Theoretical pole : Align with kinase inhibition theory (e.g., competitive vs. allosteric binding).

Epistemological pole : Use abductive reasoning to reconcile unexpected bioactivity.

Morphological pole : Characterize structure-activity relationships (SAR) via halogen substitution (Br → Cl/F).

Technical pole : Combine SPR (binding kinetics) and transcriptomics (pathway analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.